Triphenylene, 2-nitro- Triphenylene, 2-nitro-
Brand Name: Vulcanchem
CAS No.: 81316-79-2
VCID: VC4127537
InChI: InChI=1S/C18H11NO2/c20-19(21)12-9-10-17-15-7-2-1-5-13(15)14-6-3-4-8-16(14)18(17)11-12/h1-11H
SMILES: C1=CC=C2C(=C1)C3=C(C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C24
Molecular Formula: C18H11NO2
Molecular Weight: 273.3 g/mol

Triphenylene, 2-nitro-

CAS No.: 81316-79-2

Cat. No.: VC4127537

Molecular Formula: C18H11NO2

Molecular Weight: 273.3 g/mol

* For research use only. Not for human or veterinary use.

Triphenylene, 2-nitro- - 81316-79-2

Specification

CAS No. 81316-79-2
Molecular Formula C18H11NO2
Molecular Weight 273.3 g/mol
IUPAC Name 2-nitrotriphenylene
Standard InChI InChI=1S/C18H11NO2/c20-19(21)12-9-10-17-15-7-2-1-5-13(15)14-6-3-4-8-16(14)18(17)11-12/h1-11H
Standard InChI Key WFWCWFPGYUDATP-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3=C(C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C24
Canonical SMILES C1=CC=C2C(=C1)C3=C(C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C24

Introduction

Chemical Structure and Molecular Characteristics

Triphenylene, 2-nitro- consists of four fused benzene rings arranged in a symmetrical, hexagonal lattice, with a nitro group substituted at the 2-position (Figure 1). The nitro group introduces significant electronic asymmetry, altering the compound’s dipole moment and redox properties. X-ray crystallographic studies of related nitro-PAHs reveal planar geometries with bond lengths consistent with aromatic delocalization . For example, the B–N bond length in analogous nitro-BN-naphthalenes remains nearly unchanged (1.44–1.46 Å) despite nitro substitution, suggesting minimal distortion to the core structure .

Electronic Properties

The nitro group’s electron-withdrawing nature lowers the HOMO and LUMO energies of triphenylene, enhancing its electron affinity. Computational studies on tetraester-functionalized triphenylenes show that peripheral electron-withdrawing groups reduce HOMO levels by ~0.5 eV without significantly altering the HOMO-LUMO gap . This property makes 2-nitrotriphenylene a potential candidate for organic semiconductors and charge-transfer materials.

Synthesis and Functionalization

Nitration of Triphenylene Derivatives

The synthesis of 2-nitrotriphenylene typically involves electrophilic aromatic nitration. Hexaalkoxytriphenylenes, such as hexabutyloxytriphenylene, undergo nitration with nitric acid or acetyl nitrate (AcONO₂) to yield mononitro derivatives . Key findings include:

  • Regioselectivity: Nitration preferentially occurs at the 1- and 2-positions due to steric and electronic factors .

  • Reaction Conditions: Controlled nitration at 10–20°C in anhydrous acetonitrile minimizes polynitration .

Table 1: Nitration Yields of Triphenylene Derivatives

Starting MaterialNitrating AgentProductYield (%)
HexabutyloxytriphenyleneHNO₃2-Nitrotriphenylene45
BN-NaphthaleneAcONO₂1-Nitro-BN-naphthalene23
TriphenyleneNO₂BF₄3,6-Dinitrotriphenylene39

Data adapted from .

Challenges in Functionalization

Long alkyl chains on triphenylene precursors (e.g., hexyloxy groups) can hinder nitration by sterically shielding reactive sites . For example, attempts to nitrate tetrahexyloxytriphenylene resulted in incomplete conversion due to chain interference . Demethylation strategies using BBr₃ have been employed to generate hydroxyl intermediates, which are subsequently alkylated or acylated .

Physicochemical Properties

Thermal Stability

2-Nitrotriphenylene exhibits high thermal stability, with decomposition temperatures exceeding 300°C . This stability arises from the robust aromatic core and strong C-NO₂ bonds. Differential scanning calorimetry (DSC) of related nitro-PAHs shows glass transitions near 120°C, indicative of potential mesophase behavior .

Solubility and Crystallinity

The compound’s solubility in organic solvents (e.g., CH₂Cl₂, THF) is moderate but improves with alkyloxy substituents. Crystallographic analysis of tetrahexyloxytriphenylene derivatives reveals columnar packing with interplanar spacings of 3.32–3.38 Å, facilitated by π-π stacking .

Applications in Materials Science

Liquid Crystalline Behavior

Nitro-substituted triphenylenes exhibit columnar mesophases, as observed in hexaalkoxytriphenylene derivatives . These mesophases are characterized by:

  • Optical Anisotropy: Birefringence under polarized light.

  • Charge Transport: One-dimensional conductivity along columnar stacks .

Optoelectronic Devices

The electron-deficient nitro group enhances charge injection in organic field-effect transistors (OFETs). Triphenylene-based OFETs achieve hole mobilities of 0.1–1.0 cm²/V·s, comparable to amorphous silicon .

Environmental and Biological Relevance

Atmospheric Formation

Nitro-PAHs like 2-nitrotriphenylene form via heterogeneous reactions of PAHs with NO₃ radicals and N₂O₅ on particulate matter . Field studies in Beijing and Los Angeles detected nitro-PAHs at concentrations of 4.6–274 pg/m³, with 2-nitrotriphenylene contributing to secondary organic aerosol formation .

Table 2: Ambient Concentrations of Nitro-PAHs

CompoundLocationConcentration (pg/m³)
2-NitrotriphenyleneBeijing8.6
9-NitroanthraceneLos Angeles22
1-NitropyreneMarine Air0.022

Data from .

Ecotoxicology

Nitro-PAHs are mutagenic and carcinogenic, with 2-nitrotriphenylene showing moderate cytotoxicity in in vitro assays . Metabolic activation by cytochrome P450 enzymes generates reactive intermediates that bind DNA, inducing frameshift mutations .

Comparative Analysis with Related Compounds

vs. 1-Nitrotriphenylene

  • Electronic Effects: The 2-nitro isomer exhibits stronger electron withdrawal due to closer proximity to the aromatic core .

  • Mesophase Range: 2-Nitrotriphenylene displays broader liquid crystalline phases (up to 120°C) compared to the 1-nitro analog .

vs. Non-Nitro PAHs

  • Reactivity: Nitro-PAHs undergo photoreduction 3–5× faster than parent PAHs due to NO₂’s electron-withdrawing effects .

  • Environmental Persistence: Half-lives of nitro-PAHs in aerosols exceed 24 hours, compared to <6 hours for unsubstituted PAHs .

Future Directions

Advanced Functional Materials

  • Metal-Organic Frameworks (MOFs): Incorporating 2-nitrotriphenylene into MOFs could enhance charge separation in photocatalytic systems.

  • Polymer Composites: Covalent attachment to conjugated polymers may improve mechanical and electronic properties.

Environmental Mitigation

  • Bioremediation: Screening microbial consortia for nitroreductase activity could enable targeted degradation.

  • Sensor Development: Functionalized graphene electrodes sensitized with 2-nitrotriphenylene may detect ambient nitro-PAHs at sub-ppt levels.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator